7-Dodecyl-3-methyl-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione
Description
7-Dodecyl-3-methyl-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione is a synthetic purine-2,6-dione derivative characterized by:
- Position 3 substitution: A methyl group, contributing to steric stabilization.
- Position 8 substitution: A 3-oxobutan-2-ylsulfanyl group, introducing a ketone moiety that may influence hydrogen-bonding interactions and metabolic pathways.
Properties
Molecular Formula |
C22H36N4O3S |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
7-dodecyl-3-methyl-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C22H36N4O3S/c1-5-6-7-8-9-10-11-12-13-14-15-26-18-19(25(4)21(29)24-20(18)28)23-22(26)30-17(3)16(2)27/h17H,5-15H2,1-4H3,(H,24,28,29) |
InChI Key |
LEKZTSVLDUVVNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C2=C(N=C1SC(C)C(=O)C)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Preparation Methods
Dodecyl Chain Introduction
The dodecyl group is introduced via nucleophilic alkylation. A common approach involves reacting a 7-halopurine-2,6-dione precursor (e.g., 7-bromo or 7-chloro) with dodecyl magnesium bromide (Grignard reagent) in anhydrous tetrahydrofuran (THF) at −78°C to 0°C. Alternatively, Mitsunobu conditions (e.g., diethyl azodicarboxylate, triphenylphosphine) enable coupling between a 7-hydroxypurine intermediate and 1-dodecanol, though this method is less atom-economical.
Key Parameters :
-
Solvent : THF or dimethylformamide (DMF) for polar aprotic conditions.
-
Catalyst : Potassium iodide (1–5 mol%) to accelerate substitution.
-
Yield : 60–75% after column chromatography.
Thioether Formation at the 8-Position
Nucleophilic Substitution with 3-Oxobutan-2-thiol
The 3-oxobutan-2-ylsulfanyl group is installed via displacement of a halogen (e.g., bromine) at the 8-position. Patent reports similar reactions using (3R)-piperidin-3-amine dihydrochloride and potassium carbonate in ester solvents like N-butyl acetate. For the target compound, the thiol nucleophile (3-oxobutan-2-thiol) is generated in situ from its disulfide using reducing agents like tris(2-carboxyethyl)phosphine (TCEP).
Reaction Conditions :
-
Solvent : N-butyl acetate or ethyl acetate for improved solubility of hydrophobic intermediates.
-
Base : Potassium carbonate (2–3 equiv) to deprotonate the thiol.
-
Temperature : 80–100°C for 6–12 hours.
-
Yield : 50–65%, with purity >90% after recrystallization.
Optimization of Reaction Parameters
Solvent and Catalyst Effects
Ester solvents (e.g., N-butyl acetate) enhance reaction rates compared to toluene or dichloromethane, as demonstrated in patent for analogous purine derivatives. Catalysts such as potassium iodide (1–2 mol%) facilitate halogen displacement by weakening the C–Br bond via a transition-state complex.
Temperature and Time Trade-offs
Elevated temperatures (≥100°C) reduce reaction times but risk decomposition of the thiol nucleophile. A balance is achieved at 85–95°C, yielding complete conversion within 8–10 hours.
Purification and Characterization
Crystallization Techniques
Crude product is purified via recrystallization from methanol/water mixtures (4:1 v/v). Patent highlights the use of denatured alcohol (ethanol with 0.5–50% ethyl acetate) for isolating tartrate salts, which can be adapted for the target compound by adjusting solvent polarity.
Analytical Data
-
Melting Point : 148–150°C (uncorrected).
-
1H NMR (400 MHz, CDCl3): δ 12.1 (s, 1H, NH), 3.42 (q, J = 6.8 Hz, 2H, SCH), 1.25 (m, 20H, dodecyl chain).
-
HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Grignard Alkylation | 68 | 92 | High regioselectivity | Requires anhydrous conditions |
| Mitsunobu Coupling | 55 | 88 | Mild conditions | Costly reagents |
| Thiol Substitution | 62 | 95 | Scalable | Sensitive to oxygen |
Industrial-Scale Considerations
For commercial production, continuous flow reactors minimize decomposition risks during exothermic steps. Patent emphasizes the economic viability of ester solvents and potassium iodide catalysts, reducing raw material costs by 20–30% compared to prior methods.
Chemical Reactions Analysis
Chemical Transformations
The compound participates in multiple reaction pathways, each influenced by its functional groups and molecular structure.
Oxidation
-
Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
-
Conditions : Aqueous or organic solvents, controlled temperature.
-
Products : Sulfoxides or sulfones from oxidation of the sulfanyl group.
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Oxidation | KMnO₄/H₂O₂, aqueous medium | Sulfur-containing oxidized derivatives |
Reduction
-
Reagents : Lithium aluminum hydride (LiAlH₄).
-
Conditions : Anhydrous ether, low temperature.
-
Products : Alcohol derivatives from ketone reduction.
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Reduction | LiAlH₄, anhydrous ether | Alcohols |
Substitution
-
Reagents : Nucleophiles (e.g., amines, alkoxides), leaving groups (e.g., halides).
-
Conditions : Polar aprotic solvents (e.g., DMF), high temperature.
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Substitution | Nucleophile, leaving group | Substituted purine |
Hydrolysis
-
Reagents : Acidic or basic catalysts (e.g., HCl, NaOH).
-
Conditions : Aqueous solutions, heat.
-
Products : Hydrolyzed derivatives with cleaved functional groups.
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Hydrolysis | Acidic/Basic conditions | Hydrolyzed derivatives |
Mechanism of Action
The compound interacts with biological targets (e.g., enzymes, receptors) through:
-
Hydrogen bonding : Via oxygen and nitrogen atoms in the purine ring.
-
Hydrophobic interactions : Due to the dodecyl chain and sulfanyl group.
Analytical Methods
-
HPLC : Used to monitor reaction progress and purity.
-
NMR/Spectroscopy : For structural verification (e.g., ¹H NMR, IR).
Scientific Research Applications
Chemistry
7-Dodecyl-3-methyl-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules and as a reagent in various organic reactions. Its unique structure allows for the exploration of new chemical pathways and interactions .
Biology
Research has highlighted the potential biological activities of this compound, including:
- Antimicrobial Properties: Studies indicate that it may exhibit antimicrobial effects against various pathogens.
- Anticancer Activity: Preliminary investigations suggest that it could inhibit cancer cell proliferation by targeting specific molecular pathways .
Medicine
Ongoing research is focused on the therapeutic potential of this compound for treating diseases such as:
- Hyperuricemia: The compound has shown promise in regulating uric acid levels, which could be beneficial in managing conditions like gout .
- Inflammatory Disorders: Its ability to modulate immune responses positions it as a candidate for treating inflammatory diseases .
Industry
In industrial applications, this compound may be used in:
- Material Development: Its unique chemical properties can contribute to the formulation of new materials.
- Additives: It may serve as an additive in various industrial processes, enhancing product performance .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against several bacterial strains. Results demonstrated significant inhibition of growth, suggesting its potential use as a natural preservative or therapeutic agent in infectious diseases.
Case Study 2: Anticancer Research
In vitro studies assessed the impact of this compound on cancer cell lines. The findings indicated that it effectively induced apoptosis in specific cancer cells while sparing normal cells, highlighting its selective toxicity and potential for cancer therapy development.
Mechanism of Action
The mechanism of action of 7-DODECYL-3-ME-8-((1-METHYL-2-OXOPROPYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors involved in purine metabolism, thereby modulating their activity. The thioether linkage and dodecyl chain could also influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The following table summarizes key structural and functional differences between 7-dodecyl-3-methyl-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione and its analogs:
Key Observations:
Lipophilicity : The dodecyl chain in the target compound likely enhances membrane permeability compared to shorter-chain analogs like the isopentyl derivatives .
Functional Group Impact: The 3-oxobutan-2-ylsulfanyl group introduces a ketone, which may increase metabolic susceptibility (e.g., via reductase activity) compared to non-ketone thioethers (e.g., decylsulfanyl) .
Enzyme Inhibition Potential: Analogs with bulky position 8 substituents (e.g., phenoxypropyl in ) exhibit protein kinase CK2 inhibition (IC50 = 8.5 µM), suggesting that the target compound’s 3-oxobutan-2-ylsulfanyl group could similarly modulate enzyme binding .
Structure-Activity Relationships (SAR)
- Position 7 Substituents: Longer alkyl chains (e.g., dodecyl vs.
- Position 8 Substituents : Thioether groups (e.g., decylsulfanyl, 3-oxobutan-2-ylsulfanyl) may enhance enzyme inhibition compared to methoxy groups, as seen in CK2 inhibitors .
Biological Activity
7-Dodecyl-3-methyl-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione is a complex organic compound with significant biological activity. Its molecular formula is C22H36N4O3S, and it has garnered attention for its potential applications in various fields, particularly in medicinal chemistry. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic effects, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C22H36N4O3S |
| Molecular Weight | 436.61 g/mol |
| CAS Number | 371140-04-4 |
| Density | 1.20 ± 0.1 g/cm³ |
| pKa | 9.44 ± 0.70 |
Synthesis
The synthesis of this compound involves multiple steps, typically starting with the preparation of the purine core followed by alkylation and thiolation reactions to introduce the dodecyl chain and other functional groups .
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects including:
- Antimicrobial Activity : Exhibits potential against various bacterial strains.
- Anticancer Properties : Research suggests that it may inhibit cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : May reduce inflammation by modulating cytokine production.
Case Studies and Research Findings
- Antimicrobial Studies
- Anticancer Research
- Inflammation Modulation
Safety Data
According to safety data sheets, this compound is classified with the following hazards:
- Skin Irritation : Causes skin irritation (Category 2).
- Eye Irritation : Causes serious eye irritation (Category 2A).
- Respiratory Irritation : May cause respiratory irritation (Category 3) upon inhalation .
Handling and Storage
Proper handling includes using protective equipment such as gloves and goggles, ensuring adequate ventilation during use, and storing the compound in a cool, dry place away from incompatible substances .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-dodecyl-3-methyl-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione, and how can reaction yields be optimized?
- Methodological Answer : The compound’s synthesis can be approached via nucleophilic substitution at the purine C8 position, leveraging thiol-containing intermediates (e.g., 3-oxobutan-2-ylsulfanyl groups). Optimizing yields involves controlling reaction stoichiometry (e.g., molar ratios of dodecyl bromide to purine core) and using anhydrous conditions to minimize hydrolysis. Parallel synthesis strategies, as described in analogous purine-dione derivatives (e.g., 3-ethyl-8-mercapto derivatives), suggest iterative adjustments to temperature (60–80°C) and catalyst loading (e.g., K₂CO₃ in DMF) to improve efficiency .
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substituent positions and purity. For example:
- ¹H-NMR : Peaks between δ 13.40–12.40 ppm indicate mercapto (-SH) groups, while alkyl chains (dodecyl) appear as multiplet signals in δ 1.20–1.50 ppm .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₃₄N₄O₃S: 487.2352) .
- FT-IR : Stretching vibrations at 1680–1700 cm⁻¹ confirm carbonyl groups (C=O) in the purine-2,6-dione core .
Q. How can researchers align their study of this compound with a theoretical framework in medicinal chemistry?
- Methodological Answer : Link the research to structure-activity relationship (SAR) theories, focusing on how the dodecyl chain’s hydrophobicity and sulfanyl substituent’s electronegativity influence bioactivity. For example, prior studies on 8-mercapto purine-diones demonstrate that alkyl chain length modulates membrane permeability, which can be contextualized using Hansch analysis or molecular docking simulations .
Advanced Research Questions
Q. How should researchers address contradictions in solubility data across different experimental batches?
- Methodological Answer : Employ factorial design experiments to isolate variables affecting solubility, such as:
- Factors : Solvent polarity (e.g., DMSO vs. ethanol), temperature, and pH.
- Response Surface Methodology (RSM) : Optimize conditions using a central composite design .
- Contradiction Resolution : If solubility varies between batches, analyze residual solvents or byproducts via LC-MS to identify impurities introduced during synthesis .
Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?
- Methodological Answer : Combine in vitro and in silico approaches:
- Enzyme Inhibition Assays : Test activity against xanthine oxidase or adenosine deaminase, using allopurinol as a positive control .
- Molecular Dynamics (MD) Simulations : Model interactions between the sulfanyl group and enzyme active sites (e.g., hydrogen bonding with Thr335 in xanthine oxidase) .
- Metabolomic Profiling : Use LC-HRMS to track purine metabolite levels in cell cultures treated with the compound .
Q. How can researchers optimize purification methods for this compound, given its hydrophobic dodecyl chain?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA).
- Membrane Technologies : Tangential flow filtration (TFF) can separate the compound from smaller polar byproducts, leveraging its high molecular weight (~500 Da) .
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to exploit temperature-dependent solubility differences .
Q. What experimental designs are suitable for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Analog Synthesis : Systematically modify the dodecyl chain (e.g., shorten to hexyl) or replace the sulfanyl group with selenyl or ether linkages .
- Biological Testing : Use a panel of assays (e.g., cytotoxicity, enzyme inhibition) to correlate structural changes with activity.
- Multivariate Analysis : Apply principal component analysis (PCA) to identify which structural features contribute most to bioactivity .
Data Contradiction and Validation
Q. How should conflicting results in biological activity between academic studies be resolved?
- Methodological Answer :
- Reproducibility Checks : Validate assays using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) .
- Batch Analysis : Compare NMR and HRMS data across studies to rule out structural discrepancies .
- Meta-Analysis : Aggregate data from multiple studies to identify trends obscured by small sample sizes .
Theoretical and Methodological Frameworks
Q. Which computational models best predict the compound’s pharmacokinetic properties?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
